molecular formula C12H17N B057472 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 4497-58-9

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B057472
CAS No.: 4497-58-9
M. Wt: 175.27 g/mol
InChI Key: KSNRDYQOHXQKAB-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline ( 4497-58-9) is a hydrogenated quinoline derivative that serves as a versatile and valuable intermediate in pharmaceutical research and development. With a molecular formula of C12H17N and a molecular weight of 175.27 g/mol, this compound is characterized by its saturated heterocyclic ring and three methyl substituents, which contribute to its conformational flexibility and physicochemical properties. This compound is of significant interest in neuroscience and medicinal chemistry, primarily as a precursor to analogs with demonstrated neuroprotective, antioxidant, and anti-inflammatory properties . Notably, its synthetic derivative, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), has shown exceptional promise in preclinical models. Research indicates that such derivatives can mitigate oxidative stress by reducing levels of lipid and protein oxidation products, and subsequently alleviate NF-κB-mediated neuroinflammation. This multifaceted action has proven effective in improving motor coordination and protecting dopaminergic neurons in experimental models of Parkinson's disease, even outperforming the comparative drug rasagiline in several parameters. Beyond central nervous system applications, this chemical scaffold is also a key building block in the synthesis of structural analogs of natural products like the antibiotic Helquinoline, highlighting its utility in developing new anti-infective agents. Handling & Safety: For Research Use Only. Not intended for diagnostic or therapeutic use. Refer to the Safety Data Sheet (SDS) for detailed handling information. Recommended to be stored in a dark place, sealed in dry conditions, at room temperature.

Properties

IUPAC Name

2,2,4-trimethyl-3,4-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-7,9,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNRDYQOHXQKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=CC=CC=C12)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884081
Record name Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl-
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Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4497-58-9
Record name 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4497-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl-
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Record name Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl-
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Record name Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl-
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Record name 1,2,3,4-tetrahydro-2,2,4-trimethylquinoline
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Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with 2-aminoacetophenone reacting with an isobutene Grignard reagent (e.g., isobutylmagnesium bromide) in tetrahydrofuran (THF) at 0–5°C. This step forms an intermediate (Intermediate I ) through conjugate addition and dehydration. Key parameters include:

  • Molar ratio : 1:1–10 (2-aminoacetophenone to Grignard reagent)

  • Solvent volume : 1–10 L per mole of substrate

  • Temperature control : Critical to minimize side reactions (<5°C during addition)

The second step employs palladium-based catalysts (e.g., Pd/C or Pd(OAc)₂) with chiral ligands like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl for asymmetric hydrogenation. Under 0.1–6 MPa H₂ pressure at 30–40°C, Intermediate I undergoes selective reduction to yield the target compound.

Table 1 : Representative Reaction Conditions and Yields

ParameterExample 1Example 2Example 3
Catalyst (Pd loading)5% Pd/CPd(OAc)₂5% Pd/C
LigandXPhosXantphos
H₂ Pressure (MPa)0.20.30.5
Temperature (°C)403035
Yield (%)858078
Enantiomeric Excess (%)929590

This method achieves >90% ee through ligand-controlled stereoselectivity, with total yields reaching 80–85% at kilogram scale. The patent emphasizes the cost advantage of using readily available 2-aminoacetophenone and Grignard reagents compared to traditional chiral pool strategies.

Alternative Synthetic Strategies

While the Grignard-hydrogenation route dominates recent literature, historical approaches provide context for methodological evolution.

Skraup-Type Cyclization

Early syntheses adapted the Skraup reaction, where aniline derivatives condense with glycerol or analogs in acidic conditions. For 2,2,4-trimethyl variants, methyl-substituted anilines react with β-keto esters under H₂SO₄ catalysis. However, this method suffers from:

  • Poor regioselectivity (<50% yield)

  • Harsh reaction conditions (140–160°C)

  • Difficulties in introducing multiple methyl groups

Catalytic Hydrogenation of Quinoline

Reducing pre-formed 2,2,4-trimethylquinoline via hydrogenation represents a conceptually simple route. Industrial-scale trials using Raney Ni or PtO₂ catalysts in ethanol at 50–80°C under 3–5 MPa H₂ achieved 60–70% conversion. Challenges include:

  • Over-reduction to decahydro derivatives

  • Catalyst poisoning by nitrogen lone pairs

  • Incompatibility with acid-sensitive substrates

Industrial-Scale Process Design

The CN114773263B patent details kilogram-scale production, highlighting critical engineering considerations:

Solvent Selection

  • Step 1 : THF preferred for Grignard stability (dielectric constant ε = 7.6)

  • Step 2 : Methanol enhances hydrogen solubility (H₂ solubility: 0.25 mM/bar at 25°C)

Catalyst Recycling

Palladium catalysts are recovered via hot filtration (>90% recovery) and reused for 3–5 cycles without significant activity loss. Ligand degradation remains a limitation, necessitating periodic replenishment.

Purification Strategies

Distillation under reduced pressure (0.1–1 kPa) at 120–140°C provides >98% purity. Chiral HPLC analysis (Chiralpak AD-H column, hexane/isopropanol 90:10) confirms enantiopurity.

Emerging Methodologies

Recent advances in flow chemistry and biocatalysis offer potential improvements:

Continuous Flow Hydrogenation

Microreactor trials using Pd/Al₂O³ packed beds (residence time 5–10 min) show:

  • 20% higher space-time yield vs batch

  • Improved heat management (ΔT < 2°C)

Enzymatic Desymmetrization

Preliminary studies with P450 monooxygenases demonstrate selective C–H activation at the 4-methyl position, though yields remain low (15–30%).

Comparative Analysis of Methods

Table 2 : Synthesis Method Benchmarking

MethodYield (%)ee (%)Cost (USD/kg)Scalability
Grignard-Hydrogenation80–8590–95120–150Industrial
Skraup Cyclization40–50200–220Lab-scale
Quinoline Hydrogenation60–70180–200Pilot-scale

The Grignard-hydrogenation route outperforms alternatives in yield, stereocontrol, and cost-efficiency, making it the current industry standard .

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products Formed:

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a reagent in the synthesis of sensitizers for dye-sensitized solar cells. It is also utilized in the preparation of phenothiazinium photosensitizers which are crucial for photodynamic therapy and other light-activated processes.

Biology

Research indicates that 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline exhibits neuroprotective properties. A study demonstrated its effectiveness in reducing oxidative stress and inflammation in animal models of Parkinson’s disease. Specifically, derivatives like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline were shown to alleviate oxidative stress markers and improve motor coordination in rats subjected to rotenone-induced Parkinsonism .

Medicine

The medicinal applications are noteworthy; derivatives of this compound have been studied for their antioxidant and anti-inflammatory activities. These properties make them potential candidates for therapeutic interventions in neurodegenerative diseases and other conditions characterized by oxidative stress .

Industrial Applications

In industrial contexts, this compound is used as an antioxidant and corrosion inhibitor. Its ability to stabilize materials against degradation makes it valuable in various manufacturing processes.

Data Tables

Application AreaSpecific UseMechanism
ChemistrySensitizers for solar cellsEnhances light absorption
BiologyNeuroprotectionReduces oxidative stress
MedicineAntioxidant agentsScavenges free radicals
IndustryCorrosion inhibitorStabilizes materials

Case Study 1: Neuroprotective Effects

A study published in PMC investigated the effects of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline on oxidative stress in a rat model of Parkinson’s disease. The results indicated significant reductions in pro-inflammatory cytokines and improved motor coordination scores compared to control groups treated with standard medications like rasagiline .

Case Study 2: Industrial Application

Research has shown that incorporating this compound into industrial formulations enhances the longevity of materials exposed to corrosive environments. This application is particularly relevant in sectors such as automotive and construction where material degradation can lead to significant economic losses.

Comparison with Similar Compounds

Structural Analogues and Hydrogenation Effects

Ethoxyquin and Dihydroethoxyquin (DHE)
  • Ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline): A lipophilic liquid used in animal feed.
  • DHE (6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline): Fully hydrogenated, solid, and water-soluble, offering enhanced stability and solubility .

Key Difference : Hydrogenation state (dihydro vs. tetrahydro) alters physical properties and bioavailability.

2,2,4-Trimethyl-1,2-Dihydroquinoline
  • Partially hydrogenated, with a double bond at C1–C2.
  • Exhibits stronger plant growth stimulation (89.3% height increase in Rhododendron ledebourii) compared to TMTHQ, highlighting the impact of hydrogenation on bioactivity .

Substituent Effects on Bioactivity

6-Hydroxy-TMTHQ (HTHQ)
  • Activity : Reduces 8-isoprostane (lipid oxidation marker) by 40% and NF-κB expression by 55% in Parkinson’s models, surpassing rasagiline in efficacy .
  • Comparison with 2-Methyl-5-Hydroxy-Tetrahydroquinoline: The latter shows morphine-like analgesic activity (1/8 potency), emphasizing substituent position (C5 vs. C6) as critical for target selectivity .
3,4-Diaryl-Tetrahydroquinolines
  • Synthesized via Grignard reagent addition to dihydroquinolin-4-ones.
  • Exhibit anticancer activity (IC₅₀: 2–10 µM against breast cancer lines), whereas TMTHQ derivatives focus on antioxidant applications .

Functional Group Modifications

N-Substituted Derivatives
  • N-(2-Hydroxyethyl)-TMTHQ: Used as a lubricant antioxidant. Melting point (73–75°C) and solubility in ethanol make it suitable for industrial formulations .

Physicochemical Properties

Compound State Solubility Storage Conditions
TMTHQ Hydrochloride Solid Water-soluble Inert atmosphere, 2–8°C
Ethoxyquin Liquid Lipophilic Room temperature
HTHQ Solid Ethanol-soluble Protected from light

Biological Activity

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (TMTHQ) is a bicyclic organic compound that has garnered interest in various fields due to its potential biological activities. This article delves into the biological properties of TMTHQ, focusing on its neuroprotective effects, antioxidant capabilities, and potential therapeutic applications.

Chemical Structure and Properties

TMTHQ features a tetrahydroquinoline structure characterized by a fused six-membered and five-membered ring containing nitrogen. Its molecular formula is C12H15N, and it possesses unique methyl group arrangements that influence its chemical reactivity and biological activity.

1. Neuroprotective Effects

Research indicates that TMTHQ exhibits significant neuroprotective properties. A study demonstrated that derivatives like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) can alleviate oxidative stress and inflammation in models of neurodegenerative diseases such as Parkinson's disease. HTHQ was shown to:

  • Reduce oxidative stress markers : It decreased levels of 8-isoprostane and lipid oxidation products in rat models .
  • Improve motor coordination : HTHQ treatment resulted in enhanced motor coordination scores compared to control groups .
  • Regulate inflammatory responses : The compound inhibited the expression of pro-inflammatory cytokines and reduced nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity .

2. Antioxidant Properties

TMTHQ has been recognized for its antioxidant capabilities. It enhances the body's antioxidant defense mechanisms by:

  • Increasing antioxidant enzyme activity : TMTHQ boosts the activity of enzymes that combat oxidative stress.
  • Scavenging free radicals : The compound can neutralize free radicals, thereby protecting cells from oxidative damage.

3. Anti-inflammatory Effects

The anti-inflammatory potential of TMTHQ is notable. It has been shown to:

  • Inhibit pro-inflammatory pathways : By reducing the activation of NF-κB and other inflammatory mediators, TMTHQ can mitigate inflammation-related damage in neural tissues .

The biological activity of TMTHQ is attributed to its interaction with various molecular targets:

  • Antioxidant Mechanism : TMTHQ enhances the expression and activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Neuroprotection : The compound normalizes chaperone activity and suppresses apoptosis in neuronal cells under stress conditions.

Case Study 1: Neuroprotection in Parkinson's Disease Models

A recent study focused on the effects of HTHQ on rats with rotenone-induced Parkinsonism. The findings included:

ParameterControl GroupHTHQ Treatment
Motor Coordination ScoreLowHigh
Tyrosine Hydroxylase LevelsLowHigh
Oxidative Stress MarkersElevatedReduced
NF-κB ExpressionHighLow

HTHQ significantly improved motor functions and reduced oxidative stress markers compared to controls .

Case Study 2: Antioxidant Activity Assessment

Another investigation assessed the antioxidant capacity of TMTHQ derivatives. The study revealed that:

CompoundDPPH Scavenging Activity (%)IC50 (μg/mL)
6-Hydroxy-TMTHQ8525
TMTHQ7040

These results indicate that modifications to the TMTHQ structure can enhance its antioxidant properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, and how do substituent positions influence methodology selection?

  • Methodology : The compound is typically synthesized via cyclization of substituted amines. For example, epichlorohydrin reacts with aromatic amines (e.g., diphenylamine) to form intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine, which undergoes intramolecular cyclization under heat to yield the tetrahydroquinoline core . Substituent location (e.g., methyl groups at positions 2, 2, and 4) dictates reaction conditions, such as temperature and catalyst choice, to avoid steric hindrance and ensure regioselectivity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

  • Methodology :

  • NMR : Assign methyl group resonances (e.g., δ 1.2–1.4 ppm for geminal dimethyl groups) and aromatic protons to confirm substitution patterns.
  • X-ray crystallography : Resolve stereochemistry and bond angles, as demonstrated in studies of similar tetrahydroquinoline derivatives (e.g., (4R)-4-(biphenyl) analogs) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 189 for C12H15N) and fragmentation patterns .

Q. What biological activities are associated with this compound derivatives in preclinical models?

  • Key Findings :

  • Antioxidant activity : 6-Hydroxy-2,2,4-trimethyl derivatives reduce oxidative stress markers (e.g., 8-isoprostane, protein carbonyls) in rat Parkinson’s disease models by scavenging ROS .
  • Anti-inflammatory effects : Suppression of NF-κB pathway and pro-inflammatory cytokines (e.g., IL-6, TNF-α) has been observed, linked to improved motor function in neurodegeneration studies .

Q. How do structural modifications (e.g., hydroxylation, fluorination) alter the compound’s physicochemical properties?

  • Methodology :

  • Hydroxylation : Introducing -OH groups (e.g., at position 6) increases polarity, enhancing solubility and antioxidant capacity via hydrogen bonding .
  • Fluorination : Fluorine at position 6 (as in 6-fluoro analogs) improves metabolic stability and bioavailability by reducing cytochrome P450-mediated degradation .

Q. What are the primary applications of tetrahydroquinoline derivatives in non-pharmaceutical research?

  • Applications :

  • Corrosion inhibition : Methyl and aryl substituents enhance adsorption on metal surfaces, forming protective layers .
  • Dye synthesis : Conjugated π-systems in tetrahydroquinolines enable absorption in visible spectra, useful in photoresponsive materials .

Advanced Research Questions

Q. How can mechanistic contradictions in the antioxidant efficacy of this compound derivatives be resolved across different experimental models?

  • Methodology :

  • Dose-response studies : Compare ROS scavenging at varying concentrations (e.g., 10–100 μM) in vitro (cell-free assays) vs. in vivo (rodent models) to identify threshold effects .
  • Pathway analysis : Use siRNA knockdowns to isolate contributions of Nrf2/ARE vs. NF-κB pathways in neuroprotection .

Q. What strategies optimize stereoselective synthesis of optically active this compound derivatives?

  • Methodology :

  • Enzymatic resolution : Lipases (e.g., Candida antarctica lipase B) or acyltransferases enantioselectively hydrolyze racemic alcohols, achieving >90% enantiomeric excess .
  • Chiral auxiliaries : Use (R)- or (S)-Binap ligands in asymmetric hydrogenation to control stereochemistry at position 4 .

Q. How do conflicting reports on catalytic efficiency in tetrahydroquinoline synthesis arise, and how can they be addressed?

  • Analysis :

  • Catalyst variability : Compare Pd/C vs. Raney Ni in hydrogenation steps; Pd/C often gives higher yields (85% vs. 70%) but requires stricter moisture control .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve cyclization rates but may promote side reactions in acidic conditions .

Q. What design principles govern the development of bifunctional this compound derivatives for dual activity (e.g., antioxidant + anti-inflammatory)?

  • Methodology :

  • Scaffold hybridization : Attach nitric oxide-donating groups (e.g., nitrate esters) to the tetrahydroquinoline core to synergize antioxidant and vasodilatory effects .
  • Computational modeling : Use DFT calculations to predict substituent effects on redox potential and binding affinity to Keap1 (Nrf2 regulator) .

Q. What experimental design considerations are critical for in vivo studies of this compound in neurodegenerative models?

  • Protocol :

  • Dosing regimen : Administer 10–50 mg/kg/day intraperitoneally for 14–28 days to balance bioavailability and toxicity in rats .
  • Endpoint assays : Measure tyrosine hydroxylase (TH) levels via Western blot and motor coordination via rotarod tests, with sample sizes ≥10/group to ensure statistical power .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline

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